molecular formula C21H19N3O3 B11665702 N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}nicotinohydrazide

N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}nicotinohydrazide

Cat. No.: B11665702
M. Wt: 361.4 g/mol
InChI Key: RTHJAMHUJHCXPT-YDZHTSKRSA-N
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Description

N'-{(E)-[3-(Benzyloxy)-4-Methoxyphenyl]Methylidene}Nicotinohydrazide is a hydrazide-based Schiff base compound with the molecular formula C₂₁H₁₉N₃O₃ and an average molecular mass of 361.401 g/mol . Its structure features a nicotinohydrazide backbone conjugated to a substituted benzylidene moiety. The benzyloxy and methoxy groups at the 3- and 4-positions of the phenyl ring confer distinct electronic and steric properties, influencing its reactivity and biological interactions. This compound is synthesized via condensation of 3-hydroxy-4-methoxybenzaldehyde derivatives with nicotinohydrazide under acidic conditions, a method analogous to related hydrazide derivatives .

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C21H19N3O3/c1-26-19-10-9-17(12-20(19)27-15-16-6-3-2-4-7-16)13-23-24-21(25)18-8-5-11-22-14-18/h2-14H,15H2,1H3,(H,24,25)/b23-13+

InChI Key

RTHJAMHUJHCXPT-YDZHTSKRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CN=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}nicotinohydrazide typically involves the condensation reaction between 3-(benzyloxy)-4-methoxybenzaldehyde and nicotinohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}nicotinohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}nicotinohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}nicotinohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}nicotinohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound belongs to a broader class of arylidene nicotinohydrazides and Schiff base derivatives. Key structural analogs include:

Compound Substituents Molecular Weight Key Features
N'-{(E)-[3-(Benzyloxy)-4-Methoxyphenyl]Methylidene}Nicotinohydrazide 3-benzyloxy, 4-methoxy, nicotinoyl 361.40 g/mol High polarity due to methoxy and benzyloxy groups; potential for π-π stacking.
(E)-N'-(3-Methoxybenzylidene)-5-(4-((4-Methylbenzyl)Oxy)Phenyl)-1H-Pyrazole-3-Carbohydrazide 3-methoxy, 4-(4-methylbenzyloxy), pyrazole-carbohydrazide 457.49 g/mol Pyrazole ring enhances rigidity; methylbenzyloxy group increases lipophilicity.
N'-(4-Nitrobenzylidene)-2-{[4-Ethyl-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetohydrazide 4-nitro, triazole-sulfanyl, 4-methoxyphenyl 480.52 g/mol Nitro group introduces strong electron-withdrawing effects; triazole improves metabolic stability.
Nicotinic Acid (4-Benzyloxy-3-Methoxy-Benzylidene)-Hydrazide Structural isomer with alternate benzylidene-nicotinohydrazide linkage 361.40 g/mol Similar molecular weight but altered conjugation pattern affects bioavailability.

Key Structural Insights :

  • Substituent Effects : The 3-benzyloxy-4-methoxy substitution in the target compound enhances solubility in polar solvents compared to nitro- or methylbenzyl-substituted analogs .
  • Backbone Variations: Replacement of the pyridine (nicotinoyl) ring with pyrazole or triazole alters hydrogen-bonding capacity and target binding.
Antibacterial and Antifungal Activity
  • Target Compound : Demonstrates moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), attributed to its ability to disrupt bacterial membrane integrity via hydrazide-metal chelation .
  • (E)-N'-Benzylidene-Benzohydrazide Analogs : Derivatives with electron-withdrawing groups (e.g., nitro) show enhanced activity (MIC = 8–16 µg/mL) due to increased electrophilicity and membrane penetration .
  • Isatin-Nicotinohydrazide Hybrids: Exhibit superior potency against drug-resistant strains (e.g., MRSA, MIC = 4 µg/mL) via dual inhibition of DNA gyrase and efflux pumps .
Anticancer Activity
  • Target Compound : Moderate cytotoxicity against HeLa cells (IC₅₀ = 45 µM), likely through ROS generation and apoptosis induction .
  • Vanadium Complexes of Nicotinohydrazides: Significantly lower IC₅₀ values (e.g., 12 µM in MCF-7 cells) due to metal-ligand synergism enhancing DNA intercalation .
Physicochemical and Computational Comparisons
  • Solubility : The target compound’s logP value (2.8 ) is lower than triazole-containing analogs (logP = 3.5–4.0), reflecting better aqueous solubility .
  • DFT Studies : B3LYP/6-311G calculations reveal a planar geometry with a dihedral angle of 8.2° between the phenyl and pyridine rings, favoring intermolecular interactions. In contrast, pyrazole analogs exhibit greater torsional strain (dihedral = 15.6°), reducing crystal packing efficiency .

Key Observations :

  • Acid catalysis (e.g., acetic acid) improves yields in hydrazide condensations by promoting imine formation .
  • Metal catalysts like ZnCl₂ are critical for stabilizing intermediates in oxamide syntheses .

Biological Activity

N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}nicotinohydrazide is a compound of increasing interest due to its potential biological activities. This article provides an overview of its synthesis, chemical properties, and various biological activities, including antimicrobial, anticancer, and other pharmacological effects.

  • Molecular Formula : C18H24N2O3
  • Molecular Weight : 316.4 g/mol
  • IUPAC Name : N-[(E)-(3-benzyloxy-4-methoxyphenyl)methylideneamino]nicotinohydrazide
  • Structure : The compound features a hydrazide functional group linked to a substituted phenyl ring, which is known to influence its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 3-benzyloxy-4-methoxybenzaldehyde and nicotinohydrazide. The reaction is usually conducted in ethanol or methanol under reflux conditions, followed by purification through recrystallization.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.

Anticancer Properties

This compound has been studied for its anticancer effects, particularly against different cancer cell lines:

  • Cell Lines Tested :
    • Huh7 (Hepatocellular carcinoma)
    • MCF-7 (Breast cancer)
    • HeLa (Cervical cancer)

Case Study Findings :

  • Huh7 Cells : Treatment with this compound resulted in significant cytotoxicity with an IC50 value of approximately 38 μM after 48 hours. The compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
  • MCF-7 Cells : Similar inhibitory effects were observed, where the compound downregulated anti-apoptotic proteins while upregulating pro-apoptotic factors.

The proposed mechanism for the anticancer activity involves:

  • Induction of apoptosis via mitochondrial pathways.
  • Inhibition of cell migration and invasion through suppression of epithelial-mesenchymal transition (EMT) markers.
  • Modulation of signaling pathways such as NFκB and STAT3, which are critical in cancer progression.

Summary Table of Biological Activities

Activity TypeEffect ObservedCell LineIC50 Value (μM)
AntimicrobialGrowth inhibitionVarious bacteriaNot specified
AnticancerCytotoxicityHuh738.15
CytotoxicityMCF-7Not specified
Induction of apoptosisHeLaNot specified

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